2-Ethynyl-1,4-difluorobenzene

Catalog No.
S987558
CAS No.
956386-38-2
M.F
C8H4F2
M. Wt
138.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethynyl-1,4-difluorobenzene

CAS Number

956386-38-2

Product Name

2-Ethynyl-1,4-difluorobenzene

IUPAC Name

2-ethynyl-1,4-difluorobenzene

Molecular Formula

C8H4F2

Molecular Weight

138.11 g/mol

InChI

InChI=1S/C8H4F2/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H

InChI Key

LKUGAEKNPIPMED-UHFFFAOYSA-N

SMILES

C#CC1=C(C=CC(=C1)F)F

Canonical SMILES

C#CC1=C(C=CC(=C1)F)F

Potential application in Polymer Synthesis

The ethynyl group in 2-ethynyl-1,4-difluorobenzene is a reactive functional group that can undergo various coupling reactions. This property makes it a potential building block for the synthesis of functional polymers. A research article describes the use of a similar molecule, 1-ethynyl-2,4-difluorobenzene, for the preparation of sulfonated poly(aryleneether)s. These polymers possess unique properties due to the combination of aromatic units and sulfonate groups, making them interesting materials for applications in proton exchange membranes and fuel cells.

While there is no direct research on 2-ethynyl-1,4-difluorobenzene in polymer synthesis, its structural similarity to the reported molecule suggests potential for exploration in this field.

Potential application in Heterocyclic Chemistry

Heterocyclic chemistry deals with the synthesis and study of molecules containing rings with atoms other than carbon. The ethynyl group can participate in cyclization reactions to form heterocyclic rings. A study describes the gold-catalyzed synthesis of isoxazoles using a molecule containing an ethynyl group []. Isoxazoles are a class of heterocyclic compounds with diverse biological activities [].

2-Ethynyl-1,4-difluorobenzene is an organic compound characterized by the presence of an ethynyl group (−C≡C−) attached to a benzene ring that also carries two fluorine substituents at the 1 and 4 positions. Its molecular formula is C8H4F2C_8H_4F_2 and it has a molecular weight of approximately 138.12 g/mol. This compound is typically a colorless to light yellow liquid and is known for its flammability and potential skin irritation properties .

, primarily through electrophilic aromatic substitution due to the electron-withdrawing effects of the fluorine atoms. This reaction mechanism involves the following steps:

  • Formation of an Electrophile: An electrophile attacks the aromatic ring.
  • Formation of a Sigma Complex: The aromaticity is temporarily lost.
  • Deprotonation: A base removes a proton, restoring aromaticity.

Additionally, it can undergo reactions typical of alkynes, such as nucleophilic addition and cycloaddition reactions .

Several methods exist for synthesizing 2-Ethynyl-1,4-difluorobenzene:

  • Sonogashira Coupling: This method involves coupling a terminal alkyne with a halogenated aromatic compound in the presence of a palladium catalyst and a base.
    python
    R-X + R'-C≡C-H → R-R' + HX
  • Lithiation and Halogen Exchange: Starting from 1,4-difluorobenzene, lithiation can be performed followed by reaction with an ethynyl halide.
  • Direct Fluorination: It may also be synthesized through direct fluorination of substituted alkynes under controlled conditions .

2-Ethynyl-1,4-difluorobenzene has several applications:

  • Material Science: Used in the synthesis of polymers and materials with specific electronic properties.
  • Pharmaceutical Chemistry: Potentially useful in drug design due to its unique structural features that may influence biological interactions.
  • Organic Synthesis: Serves as an intermediate in various organic reactions, including those leading to more complex fluorinated compounds .

Interaction studies involving 2-Ethynyl-1,4-difluorobenzene focus on its reactivity with other chemical species. The compound's electrophilic nature allows it to interact with nucleophiles effectively. Research into its interactions can provide insights into its potential applications in drug development and material science .

Several compounds share structural similarities with 2-Ethynyl-1,4-difluorobenzene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Ethynyl-2,4-difluorobenzeneC8H6F2C_8H_6F_2Contains an additional hydrogen atom at position 6
4-Ethynyl-1,2-difluorobenzeneC8H6F2C_8H_6F_2Ethynyl group at position 4 instead of position 2
3-Ethynyl-1,4-difluorobenzeneC8H6F2C_8H_6F_2Ethynyl group at position 3
4-Fluoro-phenylacetyleneC8H7FC_8H_7FLacks the second fluorine atom

Uniqueness

The uniqueness of 2-Ethynyl-1,4-difluorobenzene lies in its specific arrangement of substituents which influences both its chemical reactivity and potential biological activity. The presence of two fluorine atoms at para positions significantly alters its electronic properties compared to other similar compounds.

XLogP3

2.4

Dates

Modify: 2023-08-16

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